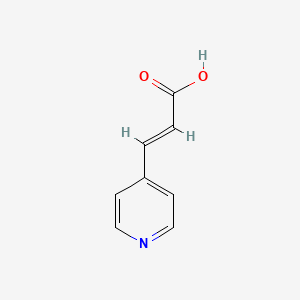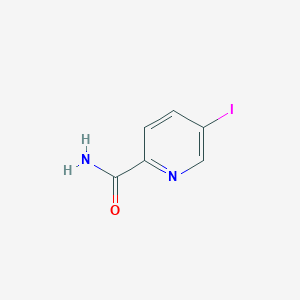![molecular formula C10H10O4 B6273800 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid CAS No. 2763759-53-9](/img/no-structure.png)
3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid, also known as 3-hydroxy-4-methoxy-1,2,4-triene-7-carboxylic acid (HMTCA) is an organic compound with a molecular formula of C7H10O4. It is a bicyclic molecule with a ring structure composed of two fused cyclohexane rings. HMTCA is of significant interest due to its potential applications in the pharmaceutical, agricultural and industrial sectors.
作用機序
HMTCA has been found to have a number of biological effects, including anti-inflammatory, anti-tumor, and anti-viral activities. It has been suggested that HMTCA functions by blocking the activation of transcription factors, which are responsible for the expression of certain genes. This mechanism of action is thought to be responsible for the compound’s anti-inflammatory, anti-tumor, and anti-viral activities.
Biochemical and Physiological Effects
HMTCA has been found to have a number of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and to reduce the expression of certain genes associated with inflammation. It has also been found to inhibit the growth of certain cancer cells and to reduce the expression of certain genes associated with tumor growth. Additionally, it has been found to reduce the expression of certain genes associated with viral replication.
実験室実験の利点と制限
HMTCA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively inexpensive. Additionally, it has a relatively low toxicity and is relatively stable. However, there are some limitations to its use in laboratory experiments. It has a relatively low solubility in water, which can make it difficult to dissolve in aqueous solutions. Additionally, it is not very soluble in organic solvents, which can limit its use in certain experiments.
将来の方向性
HMTCA has several potential future applications. It may be useful in the development of new drugs for the treatment of inflammatory diseases and cancer. Additionally, it may be useful in the development of new gene therapies. Furthermore, it may be useful in the development of new materials for use in industrial applications. Finally, it may be useful in the development of new methods for the delivery of drugs and other therapeutic compounds.
合成法
HMTCA can be synthesized through several methods, including the reaction of cyclohexanone with dimethylformamide, the reaction of cyclohexanone with dimethylsulfoxide, and the reaction of cyclohexanone with diethylformamide. The reaction of cyclohexanone with dimethylformamide is the most common method for synthesizing HMTCA.
科学的研究の応用
HMTCA is widely used in scientific research due to its unique properties. It has been studied for its potential applications in the fields of drug delivery, cancer therapy, and gene therapy. It has also been used as a model compound for the study of macromolecular structure and interactions.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "4-methoxyphenol", "2-cyclopentenone", "methyl vinyl ketone", "sodium borohydride", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate", "hexane" ], "Reaction": [ "Step 1: 4-methoxyphenol is reacted with sodium borohydride in the presence of acetic anhydride to yield 4-methoxyphenol acetate.", "Step 2: 2-cyclopentenone is reacted with methyl vinyl ketone in the presence of sodium hydroxide to yield 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2-diene.", "Step 3: 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2-diene is reacted with hydrochloric acid to yield 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2-dien-7-one.", "Step 4: 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2-dien-7-one is reacted with sodium bicarbonate in the presence of water to yield 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one.", "Step 5: 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one is reacted with sodium borohydride in the presence of water to yield 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-ol.", "Step 6: 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-ol is oxidized with sodium chlorite in the presence of acetic acid to yield 3-hydroxy-4-methoxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid.", "Step 7: The final product is purified using a combination of ethyl acetate and hexane." ] } | |
CAS番号 |
2763759-53-9 |
分子式 |
C10H10O4 |
分子量 |
194.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




